molecular formula C11H14ClFO2 B6312561 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol CAS No. 1357625-88-7

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol

Cat. No.: B6312561
CAS No.: 1357625-88-7
M. Wt: 232.68 g/mol
InChI Key: OYVLWHHCWHIFCR-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenol ring. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol typically involves the reaction of 4-fluoro-6-methoxyphenol with 1-chloro-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as ammonia or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones are formed.

    Reduction: The corresponding hydrocarbon is formed.

    Substitution: Substituted phenols are formed.

Scientific Research Applications

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The methoxy group contributes to its overall stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methyl-2-phenylpropane: Similar in structure but lacks the fluoro and methoxy groups.

    4-Fluoro-6-methoxyphenol: Similar in structure but lacks the chloro group.

    2-Chloro-4-fluoro-6-methoxyphenol: Similar in structure but has a different substitution pattern.

Uniqueness

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol is unique due to the combination of chloro, fluoro, and methoxy groups on the phenol ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(1-chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO2/c1-11(2,6-12)8-4-7(13)5-9(15-3)10(8)14/h4-5,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVLWHHCWHIFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=C(C(=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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